N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Description
N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches
Synthesis of Di- and Mono-Oxalamides : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions : Chen et al. (2023) revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This showcases the utility of similar oxalamide compounds in facilitating complex chemical reactions (Chen et al., 2023).
Chemical Structure Analysis
- Solution Conformation Studies : Research by Herbert and Kelleher (1994) focused on the solution conformation of a similar compound, 1-(3,5-dimethylphenyl)methyl-3(S)-(1H-indol-3-yl)methyl-6(S)-phenylmethyl-2,5-piperazinedione. NMR data compared with molecular modeling revealed a specific solution conformation, contributing to the understanding of the structural dynamics of similar oxalamide compounds (Herbert & Kelleher, 1994).
Applications in Organic Chemistry
Anticonvulsant Synthesis : Nikalje et al. (2012) synthesized a series of novel N1‐substituted‐N2,N2‐diphenyl oxalamides, highlighting the potential of oxalamide derivatives in pharmacological applications, particularly as anticonvulsants (Nikalje et al., 2012).
Transformation of Herbicides in Soil : A study by Yih et al. (1970) on N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a structurally related compound, demonstrated its transformation in soil, indicating the relevance of such compounds in agricultural chemistry (Yih, Swithenbank & McRae, 1970).
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-11(2)7-12(6-10)17-14(19)13(18)16-8-15(20)3-4-21-9-15/h5-7,20H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYACPPVKSXWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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